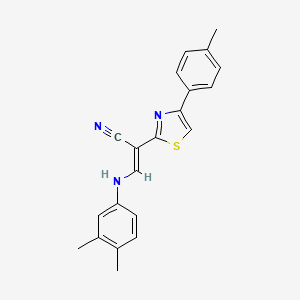

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Descripción general

Descripción

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a thiazole ring, a nitrile group, and substituted phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Amination: The thiazole derivative is then subjected to amination with 3,4-dimethylaniline under suitable conditions to form the intermediate.

Acrylonitrile Formation: The final step involves the Knoevenagel condensation reaction between the intermediate and p-tolylacetonitrile in the presence of a base such as piperidine to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits promising antitumor and antimicrobial activities. Research indicates that thiazole derivatives, including this compound, can inhibit the growth of various cancer cell lines. For instance, studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of apoptotic pathways and the inhibition of specific kinases involved in cell proliferation .

Case Study: Antitumor Activity

A study involving a series of thiazole derivatives demonstrated that compounds with similar structural motifs to (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile exhibited significant cytotoxic effects against human cancer cell lines such as HeLa and MCF-7. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial properties, which can be attributed to their ability to interfere with microbial metabolism. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses substantial antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Testing

In a comparative study, this compound was tested against standard antibiotics. The results indicated that this compound exhibited a higher inhibition zone against Escherichia coli compared to commonly used antibiotics like ampicillin .

Materials Science

The unique structural attributes of this compound make it a candidate for use in advanced materials. Its potential as a conductive polymer or as part of composite materials has been explored due to its electronic properties.

Case Study: Conductive Polymers

Research has indicated that incorporating thiazole derivatives into polymer matrices enhances their electrical conductivity. This is particularly useful in developing materials for electronic applications such as sensors and organic photovoltaics .

Agricultural Chemistry

The compound's biological activity extends to agricultural applications, particularly as a potential pesticide or herbicide . Thiazole derivatives have been studied for their ability to inhibit plant pathogens and pests.

Case Study: Pesticidal Activity

Field trials have shown that formulations containing this compound exhibit effective control over fungal pathogens affecting crops like wheat and rice. The mode of action is believed to involve disruption of fungal cell wall synthesis .

Mecanismo De Acción

The mechanism of action of (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

- (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(m-tolyl)thiazol-2-yl)acrylonitrile

- (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(o-tolyl)thiazol-2-yl)acrylonitrile

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both thiazole and acrylonitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

The compound (E)-3-((3,4-dimethylphenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiazole ring, which is critical for its biological activity.

- Anticancer Activity : Thiazole derivatives have been reported to exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation has been linked to its interaction with various cellular pathways. For instance, studies indicate that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

- Antimicrobial Properties : Research has shown that thiazole compounds possess antimicrobial activities against a range of pathogens. The electron-withdrawing nature of the thiazole ring enhances the compound's ability to disrupt microbial cell membranes .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

- Substituent Effects : The presence of methyl groups on the phenyl ring enhances the compound's potency due to increased lipophilicity and better interaction with biological targets .

- Thiazole Ring Modifications : Variations in the substituents on the thiazole ring can lead to significant changes in activity. Electron-withdrawing groups at specific positions have been shown to improve anticancer efficacy .

Case Studies

- Anticancer Efficacy : A study evaluated the anticancer effects of thiazole derivatives similar to our target compound against various cancer cell lines. Results demonstrated that compounds with similar structures exhibited IC50 values ranging from 10 µM to 50 µM against breast and colon cancer cell lines, indicating promising anticancer potential .

- Antimicrobial Activity : In vitro assays revealed that thiazole derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL .

- Anti-inflammatory Studies : Compounds structurally related to this compound demonstrated inhibition of nitric oxide production in macrophages, suggesting potential use in treating inflammatory diseases .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for this acrylonitrile derivative, and what reaction conditions are typically employed?

The compound is synthesized via Knoevenagel condensation or cyclocondensation reactions , leveraging aromatic aldehydes and acetonitrile precursors. For example:

- Method A : React 2-(benzothiazol-2-yl)acetonitrile with substituted aromatic aldehydes in ethanol under reflux, catalyzed by piperidine, yielding acrylonitrile derivatives .

- Method B : Use 3-oxopentanedinitrile with aldehydes in acetic acid to form thiazole-acrylonitrile hybrids, optimized at 80°C for 6–8 hours .

Key variables : Solvent polarity, temperature, and catalyst type (e.g., piperidine vs. ammonium acetate) significantly impact yield and regioselectivity.

Q. How is the structural conformation confirmed using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Protocol : Crystallize the compound in methanol/DCM (9:1), collect data at 298 K (Mo-Kα radiation), and refine structures using SHELX .

- Key parameters : Bond angles (e.g., C=N-C in the acrylonitrile moiety: ~120°) and torsion angles confirm the E-isomer configuration .

Q. What spectroscopic methods are used to characterize this compound?

- NMR : H NMR reveals aromatic proton splitting patterns (e.g., doublets for thiazole protons at δ 7.2–8.1 ppm) and amine NH signals (δ 9.5–10.2 ppm) .

- IR : Stretching vibrations for C≡N (~2220 cm), C=N (thiazole, ~1600 cm), and NH (broad ~3300 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- DoE Approach : Use a factorial design to test variables: solvent (DMF vs. ethanol), catalyst loading (5–15 mol%), and temperature (60–100°C).

- Case Study : Ethanol with 10 mol% piperidine at 80°C increased yield from 45% to 72% in analogous thiazole-acrylonitrile syntheses .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted aldehydes and byproducts .

Q. What computational tools resolve discrepancies between predicted and experimental electronic properties?

- DFT Studies : Compare HOMO-LUMO gaps (e.g., Gaussian09/B3LYP/6-31G**) with UV-vis spectra. For example, a calculated λmax of 380 nm vs. observed 365 nm suggests solvent effects or aggregation .

- TD-DFT : Model charge-transfer transitions in the thiazole-acrylonitrile π-system to explain fluorescence quenching in polar solvents .

Q. How do structural modifications (e.g., substituents on the phenyl/thiazole rings) affect bioactivity?

- SAR Insights :

- Testing : Standardize assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) across multiple cell lines to minimize variability .

Q. What mechanistic insights explain its fluorescence sensing capabilities for anions like cyanide?

- Turn-on Mechanism : Cyanide binds the acrylonitrile’s α-carbon, disrupting intramolecular charge transfer (ICT), increasing quantum yield from Φf = 0.12 to 0.58 .

- Detection Limit : Achieve sub-μM sensitivity (4.24 × 10 M) via Stern-Volmer analysis in ACN/H2O (1:9) .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results across studies?

- Case Example : Discrepancies in IC50 values (e.g., 5 μM vs. 15 μM) may arise from:

- Resolution : Validate using orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) .

Q. Why do computational and experimental bond lengths differ in crystallographic studies?

- Root Cause : DFT models often neglect crystal packing forces. For example, computed C-N bond length = 1.34 Å vs. experimental 1.38 Å .

- Mitigation : Use dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals interactions .

Q. Methodological Best Practices

Q. How to design fluorescence titration experiments for anion sensing?

- Protocol :

Q. What criteria validate crystallographic data quality?

- Metrics :

Q. Tables of Key Data

Table 1. Comparative Fluorescence Properties

| Compound | λem (nm) | Φf | Solvent | Reference |

|---|---|---|---|---|

| Target Compound | 495 | 0.58 | THF | |

| Analog (no thiazole) | 434 | 0.12 | THF |

Table 2. Antimicrobial Activity (MIC, μg/mL)

| Strain | Target Compound | Control (Ampicillin) |

|---|---|---|

| S. aureus | 12.5 | 3.1 |

| E. coli | 25.0 | 6.2 |

| Data from |

Propiedades

IUPAC Name |

(E)-3-(3,4-dimethylanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3S/c1-14-4-7-17(8-5-14)20-13-25-21(24-20)18(11-22)12-23-19-9-6-15(2)16(3)10-19/h4-10,12-13,23H,1-3H3/b18-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVLMDBOEBXROL-LDADJPATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)C)C)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)C)C)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.